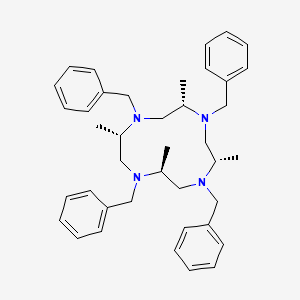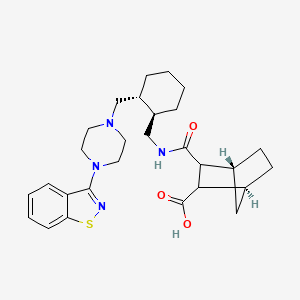
Lurasidone Opened Imide (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lurasidone Opened Imide (Mixture of Diastereomers) is a compound derived from lurasidone, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder . This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The molecular formula of Lurasidone Opened Imide is C28H38N4O3S, and it has a molecular weight of 510.7 g/mol .
Preparation Methods
The preparation of Lurasidone Opened Imide involves synthetic routes that typically include the reaction of lurasidone with specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. it generally involves the opening of the imide ring in lurasidone to form the opened imide structure . Industrial production methods for this compound are also proprietary and involve large-scale synthesis under stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Lurasidone Opened Imide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Lurasidone Opened Imide may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Lurasidone Opened Imide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Lurasidone Opened Imide involves its interaction with various molecular targets and pathways. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which helps to improve cognitive function and reduce the negative symptoms of psychoses . Additionally, it has antagonistic activity at serotonin 5-HT7 receptors and partial agonistic activity at serotonin 5-HT1A receptors . These interactions help to modulate neurotransmission and improve the overall efficacy of the compound in treating psychiatric disorders .
Comparison with Similar Compounds
Lurasidone Opened Imide can be compared with other similar compounds, such as:
Lurasidone: The parent compound, which is also an atypical antipsychotic with similar receptor binding properties.
Risperidone: Another atypical antipsychotic that acts on dopamine and serotonin receptors but has a different chemical structure.
Quetiapine: An atypical antipsychotic with a broader receptor binding profile, including histamine and adrenergic receptors.
Lurasidone Opened Imide is unique in its specific receptor binding profile and its use as a reference standard in analytical and quality control processes .
Properties
Molecular Formula |
C28H38N4O3S |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
(1S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C28H38N4O3S/c33-27(24-18-9-10-19(15-18)25(24)28(34)35)29-16-20-5-1-2-6-21(20)17-31-11-13-32(14-12-31)26-22-7-3-4-8-23(22)36-30-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2,(H,29,33)(H,34,35)/t18-,19+,20+,21+,24?,25?/m1/s1 |
InChI Key |
QEWPJJKHHCTRAZ-JQQDOLDLSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CNC(=O)C2[C@@H]3CC[C@@H](C3)C2C(=O)O)CN4CCN(CC4)C5=NSC6=CC=CC=C65 |
Canonical SMILES |
C1CCC(C(C1)CNC(=O)C2C3CCC(C3)C2C(=O)O)CN4CCN(CC4)C5=NSC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)
![tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate](/img/structure/B15293145.png)
![[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine](/img/structure/B15293150.png)
![(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B15293160.png)
![N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2](/img/structure/B15293163.png)
![(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B15293178.png)
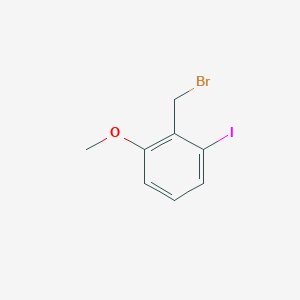
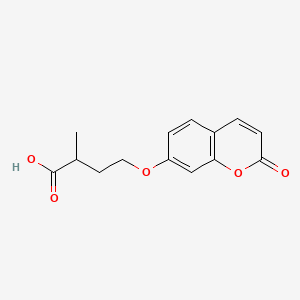
![4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15293194.png)
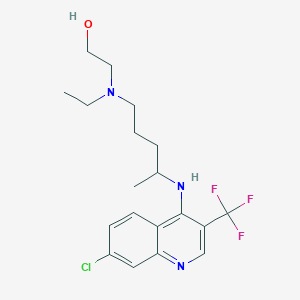
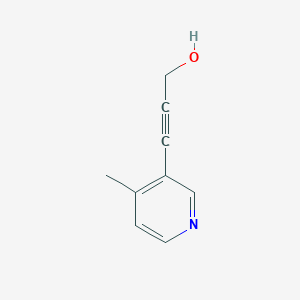
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15293212.png)
![1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide](/img/structure/B15293220.png)
